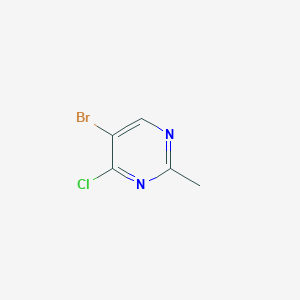

5-Bromo-4-chloro-2-methylpyrimidine

Description

The exact mass of the compound 5-Bromo-4-chloro-2-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-4-chloro-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPSNWJFOBWSCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647974 | |

| Record name | 5-Bromo-4-chloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861383-73-5 | |

| Record name | 5-Bromo-4-chloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloro-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-4-chloro-2-methylpyrimidine chemical properties

An In-depth Technical Guide to 5-Bromo-4-chloro-2-methylpyrimidine: Properties, Reactivity, and Applications

Introduction

5-Bromo-4-chloro-2-methylpyrimidine is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in modern organic synthesis. Its pyrimidine core, a privileged scaffold in medicinal chemistry, is strategically adorned with three distinct functional groups: a methyl group at the C2 position, and two different halogen atoms—chlorine at C4 and bromine at C5. This unique arrangement of reactive sites makes it an exceptionally versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals.[1][2]

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the electronegative halogen substituents, activates the molecule for a range of chemical transformations. The differential reactivity of the C4-chloro and C5-bromo positions allows for selective, sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, chemical reactivity, and applications of 5-Bromo-4-chloro-2-methylpyrimidine, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A foundational understanding of the physicochemical properties of 5-Bromo-4-chloro-2-methylpyrimidine is essential for its proper handling, storage, and application in synthetic chemistry.

Chemical Structure

Caption: Chemical structure of 5-Bromo-4-chloro-2-methylpyrimidine.

Data Summary

The core quantitative data for 5-Bromo-4-chloro-2-methylpyrimidine are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 5-bromo-4-chloro-2-methylpyrimidine | |

| CAS Number | 861383-73-5 | [3] |

| Molecular Formula | C₅H₄BrClN₂ | [3] |

| Molecular Weight | 207.46 g/mol | [3] |

| Appearance | Yellow to dark red to red-brown semi-solid or solid or liquid | |

| Purity | ≥97% | |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and ethanol. | [4] |

| Storage Conditions | Store in an inert atmosphere at 2-8°C. | |

| InChI Key | TXPSNWJFOBWSCB-UHFFFAOYSA-N | |

| SMILES | CC1=NC(Cl)=NC(Br)=C1 |

Spectroscopic Profile

While specific published spectra for this compound are limited, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. These data are critical for confirming identity and purity.[5]

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the C6-H proton and a singlet for the C2-methyl protons. The exact chemical shifts would depend on the deuterated solvent used.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbons attached to the halogens (C4 and C5) and the nitrogen atoms will show characteristic shifts.

-

Mass Spectrometry (MS): The mass spectrum is a powerful tool for identification due to the distinctive isotopic patterns of bromine and chlorine. The molecular ion peak (M+) will appear as a cluster of peaks reflecting the natural abundances of the isotopes: ³⁵Cl (~75.8%), ³⁷Cl (~24.2%), ⁷⁹Br (~50.7%), and ⁸¹Br (~49.3%).[5] Fragmentation may involve the loss of the methyl group or halogen atoms.[5]

Protocol: General Methodology for NMR and MS Data Acquisition[7]

1. Sample Preparation (NMR):

- Weigh 5-10 mg of purified 5-Bromo-4-chloro-2-methylpyrimidine.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

- Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. ¹H NMR Data Acquisition:

- Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

- Typical acquisition parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

- Reference the chemical shifts to the residual solvent peak.

3. Mass Spectrometry Data Acquisition (e.g., ESI-MS):

- Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- Infuse the solution directly into the electrospray ionization (ESI) source.

- Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the molecular weight (e.g., m/z 50-500).

Reactivity and Chemical Transformations

The synthetic utility of 5-Bromo-4-chloro-2-methylpyrimidine stems from the differential reactivity of its halogen substituents, enabling a wide array of selective transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring is highly susceptible to nucleophilic attack. The chlorine atom at the C4 position is generally more reactive towards nucleophiles than the bromine at C5. This allows for selective displacement of the chloride by various nucleophiles such as amines, alkoxides, and thiols.[6][7]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Amine

This protocol describes a general procedure for the reaction of 5-Bromo-4-chloro-2-methylpyrimidine with a primary or secondary amine.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-4-chloro-2-methylpyrimidine (1.0 equiv.).

-

Solvent and Reagents: Add a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or an alcohol like isopropanol. Add the desired amine (1.1-1.5 equiv.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.) to neutralize the HCl generated during the reaction.[2]

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 60-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds. For 5-Bromo-4-chloro-2-methylpyrimidine, these reactions typically occur with high selectivity at the more reactive C5-bromo position. The general reactivity trend for halogens in these couplings is I > Br > Cl.[8][9]

The Suzuki-Miyaura reaction couples the pyrimidine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This is one of the most powerful methods for introducing aryl or heteroaryl substituents at the C5 position.[8]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling[11][12]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-Bromo-4-chloro-2-methylpyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).[9]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water.[9]

-

Reaction Conditions: Heat the mixture with vigorous stirring to 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with an appropriate organic solvent. Wash the combined organic phases, dry over a drying agent, and concentrate. Purify the residue via silica gel chromatography.

The Sonogashira coupling enables the formation of a C-C bond between the C5 position and a terminal alkyne, providing access to valuable alkynylpyrimidine intermediates. This reaction is co-catalyzed by palladium and copper(I).[10][11]

Caption: Experimental workflow for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling[13][14]

-

Reaction Setup: To a dry, inert-atmosphere flask, add 5-Bromo-4-chloro-2-methylpyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable amine base like triethylamine (Et₃N) or DIPEA (2.0-3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) until completion.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Dry, concentrate, and purify the crude product by column chromatography.

Applications in Research and Development

5-Bromo-4-chloro-2-methylpyrimidine is not an end product but a high-value intermediate. Its utility lies in its ability to act as a scaffold for building more complex molecules.

-

Medicinal Chemistry: The pyrimidine nucleus is a core component of many FDA-approved drugs, especially kinase inhibitors used in oncology.[2] This building block allows for the systematic exploration of the chemical space around the pyrimidine core, enabling the synthesis of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[6][12]

-

Agrochemicals: Similar to pharmaceuticals, the pyrimidine scaffold is found in various herbicides and fungicides. This intermediate can be used to develop new crop protection agents.[1]

-

Materials Science: Functionalized pyrimidines can be incorporated into organic materials for applications in electronics and photonics, although this is a less common application.[6]

Safety and Handling

5-Bromo-4-chloro-2-methylpyrimidine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Information

| Hazard | Code | Description | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| STOT, Single Exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Precautionary Measures[4][16]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P317: IF SWALLOWED: Get medical help.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.

References

-

5-Bromo-2-chloro-4-methylpyrimidine | C5H4BrClN2 | CID 20600736 - PubChem. Available at: [Link]

-

5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078 - PubChem. Available at: [Link]

-

Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Available at: [Link]

-

5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs - MDPI. Available at: [Link]

-

Sonogashira cross-coupling reaction involving pyrimidines 20 - ResearchGate. Available at: [Link]

-

Nucleophilic Substitution Reactions - Introduction - Master Organic Chemistry. Available at: [Link]

-

COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]

-

Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate. Available at: [Link]

-

5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. Available at: [Link]

-

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine - PubChem. Available at: [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. Available at: [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC45422 Suzuki/]([Link] Suzuki/)

-

5-BROMO-4-CHLORO-N-CYCLOPENTYL-2-PYRIMIDINAMINE - precisionFDA. Available at: [Link]

-

Demeclocycline EP Impurity B | 14206-59-8 - SynZeal. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 3. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. guidechem.com [guidechem.com]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. innospk.com [innospk.com]

5-Bromo-4-chloro-2-methylpyrimidine CAS number 861383-73-5

An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methylpyrimidine: A Versatile Heterocyclic Building Block

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Halogenated Pyrimidines in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a "privileged structure," a core motif found in a multitude of therapeutic agents, from anticancer to antiviral drugs[1][2]. The strategic functionalization of this ring system is paramount for modulating biological activity, solubility, and metabolic stability. 5-Bromo-4-chloro-2-methylpyrimidine (CAS No. 861383-73-5) has emerged as a particularly valuable heterocyclic building block. Its utility lies in the differential reactivity of its two halogen substituents, offering a platform for sequential and site-selective chemical modifications. This guide provides an in-depth exploration of its properties, reactivity, and application, designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Physicochemical & Safety Profile

A thorough understanding of a reagent's fundamental properties and safety requirements is the bedrock of successful and safe experimentation. 5-Bromo-4-chloro-2-methylpyrimidine is a functionalized pyrimidine compound used as a synthetic raw material for creating other organic functional molecules.[1]

Physicochemical Properties

The key physical and chemical characteristics of 5-Bromo-4-chloro-2-methylpyrimidine are summarized below. These parameters are critical for reaction setup, solvent selection, and purification strategies.

| Property | Value | Reference |

| CAS Number | 861383-73-5 | [3][4] |

| Molecular Formula | C₅H₄BrClN₂ | [3] |

| Molecular Weight | 207.46 g/mol | [3] |

| Appearance | Yellow to dark red to red-brown Semi-Solid or Solid or liquid | [5] |

| Boiling Point | 241.8 ± 20.0 °C at 760 mmHg | |

| Density | 1.724 ± 0.06 g/cm³ | |

| Flash Point | 100.1 ± 21.8 °C | |

| Purity | Typically ≥97% | [5] |

| SMILES | CC1=NC=C(Br)C(Cl)=N1 | [4] |

| InChI Key | TXPSNWJFOBWSCB-UHFFFAOYSA-N | [5] |

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. 5-Bromo-4-chloro-2-methylpyrimidine is classified as harmful and an irritant.[5] All handling should be performed in a well-ventilated fume hood by trained professionals.

-

Hazard Statements (GHS):

-

Precautionary Measures & Personal Protective Equipment (PPE):

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]

-

P264 & P270: Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Response: In case of contact with skin (P302+P352), wash with plenty of water.[3] If inhaled (P304+P340), remove person to fresh air.[3] In case of contact with eyes (P305+P351+P338), rinse cautiously with water for several minutes. If swallowed (P301+P317), get medical help and rinse mouth.[3]

-

-

Storage Recommendations:

The Principle of Chemoselective Reactivity

The synthetic power of 5-Bromo-4-chloro-2-methylpyrimidine stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[7][8][9] This hierarchy is a direct consequence of the bond dissociation energies of the respective carbon-halogen bonds.

Consequently, the C5-Br bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C4-Cl bond.[7][9] This intrinsic difference allows for highly chemoselective functionalization at the C5 position while leaving the C4-chloro group untouched. The intact chloro group can then be targeted in a subsequent reaction, often under more forcing conditions (e.g., using a more active catalyst or higher temperatures), enabling a stepwise, controlled diversification of the pyrimidine core.

Caption: Reactivity difference between C5-Br and C4-Cl bonds.

Key Synthetic Transformations and Protocols

The C5-bromo position is the primary site for a host of powerful palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for forging new carbon-carbon and carbon-nitrogen bonds.[7][10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl-aryl structures, which are prevalent in pharmacologically active molecules.[11] The reaction couples the pyrimidine with an organoboron compound (e.g., a boronic acid or ester) under basic conditions.

Catalytic Cycle Principle:

-

Oxidative Addition: The Pd(0) catalyst inserts into the more reactive C5-Br bond.[11]

-

Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center.[11]

-

Reductive Elimination: The two organic fragments on palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Caption: General workflow for Suzuki-Miyaura coupling.

General Experimental Protocol: Selective Suzuki Coupling at C5

| Parameter | Recommended Reagent/Condition | Rationale & Considerations |

| Pyrimidine | 5-Bromo-4-chloro-2-methylpyrimidine (1.0 equiv) | Starting electrophile. |

| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.2–1.5 equiv) | Coupling partner. |

| Palladium Catalyst | Pd(PPh₃)₄ (2–5 mol%) or Pd(dppf)Cl₂ (2–5 mol%) | Pd(PPh₃)₄ is a reliable starting point; Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[12] |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0–3.0 equiv) | Essential for activating the boronic acid for transmetalation.[10][12] |

| Solvent | Degassed 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v) | A biphasic system is common and effective.[12] |

| Temperature | 80–110 °C | Sufficient to drive the reaction without promoting C-Cl bond reactivity.[9] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst. |

Procedure Outline:

-

To a dry flask under an inert atmosphere, add 5-bromo-4-chloro-2-methylpyrimidine, the boronic acid, the base, and the palladium catalyst.[10]

-

Add the degassed solvent system via syringe.

-

Heat the mixture to the target temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful reaction for constructing carbon-nitrogen bonds, a transformation of immense importance in synthesizing the arylamine motifs common in pharmaceuticals.[7][13] This reaction couples the pyrimidine with a primary or secondary amine.

Mechanism Overview: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition of Pd(0) to the C5-Br bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product.[13][14][15]

Caption: General workflow for Buchwald-Hartwig amination.

General Experimental Protocol: Selective Amination at C5

| Parameter | Recommended Reagent/Condition | Rationale & Considerations |

| Pyrimidine | 5-Bromo-4-chloro-2-methylpyrimidine (1.0 equiv) | Starting electrophile. |

| Amine | Primary or Secondary Amine (1.1–1.5 equiv) | Nucleophilic coupling partner. |

| Catalyst System | Pd₂(dba)₃ or Pd(OAc)₂ with a specialized phosphine ligand (e.g., XPhos, RuPhos) | Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle.[16] |

| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5–2.5 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine. |

| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane | Aprotic solvents are necessary to prevent quenching the strong base. |

| Temperature | 80–110 °C | Reaction temperature is optimized to ensure reasonable reaction rates. |

| Atmosphere | Inert (Argon or Nitrogen) | Critical for catalyst stability. |

Procedure Outline:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, ligand, base, and 5-bromo-4-chloro-2-methylpyrimidine.

-

Add the anhydrous, degassed solvent, followed by the amine.

-

Seal the vessel and heat to the desired temperature with vigorous stirring.

-

Monitor the reaction for consumption of the starting material.

-

After completion, cool the mixture, carefully quench with water, and extract with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the residue via silica gel chromatography.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems and arylalkynes.[17] It is invaluable for introducing rigid, linear linkers into molecules, a common strategy in drug design. The reaction typically uses a dual-catalyst system of palladium and a copper(I) co-catalyst.[10]

Caption: General workflow for Sonogashira coupling.

General Experimental Protocol: Selective Alkynylation at C5

| Parameter | Recommended Reagent/Condition | Rationale & Considerations |

| Pyrimidine | 5-Bromo-4-chloro-2-methylpyrimidine (1.0 equiv) | Starting electrophile. |

| Alkyne | Terminal Alkyne (1.1–1.5 equiv) | Coupling partner. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2–5 mol%) | Standard catalysts for Sonogashira reactions. |

| Copper Co-catalyst | CuI (4–10 mol%) | Facilitates the formation of a copper(I) acetylide intermediate.[10] |

| Base | Et₃N or DIPEA (2.0–3.0 equiv) | Acts as both a base and often as a solvent or co-solvent.[10] |

| Solvent | Degassed THF or DMF | Common solvents for this transformation. |

| Temperature | Room Temperature to 60 °C | Often proceeds under milder conditions than other cross-couplings.[17] |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalysts and prevents oxidative side reactions. |

Procedure Outline:

-

To a dry, inert-atmosphere flask, add 5-bromo-4-chloro-2-methylpyrimidine, the palladium catalyst, and the copper(I) co-catalyst.[10]

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne to the reaction mixture via syringe.[10]

-

Stir the reaction at the appropriate temperature, monitoring for completion.

-

Upon completion, filter the reaction mixture to remove salts, concentrate the filtrate, and partition between water and an organic solvent.

-

Wash, dry, and concentrate the organic layer. Purify the crude product using silica gel chromatography.

Conclusion: A Gateway to Novel Chemical Matter

5-Bromo-4-chloro-2-methylpyrimidine is more than just a chemical reagent; it is a strategic tool for the efficient and controlled synthesis of complex molecular architectures. Its well-defined chemoselectivity provides a reliable entry point for C-C and C-N bond-forming reactions at the C5 position, paving the way for subsequent functionalization at the C4 position. This stepwise approach is invaluable in the construction of compound libraries for screening and in the synthesis of targeted therapeutic agents, particularly in the development of novel kinase inhibitors, antiviral, and anticancer agents where the pyrimidine core is a key pharmacophore.[2][18] By mastering the reactions outlined in this guide, researchers can unlock the full synthetic potential of this versatile building block.

References

-

5-Bromo-2-chloro-4-methylpyrimidine | C5H4BrClN2 | CID 20600736. (n.d.). PubChem. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Pyrimidine Series Intermediates, 2-Chloro-5-Methylpyrimidine, 5-Bromo-2-chloropyrimidine Manufacturers and Suppliers in China. (n.d.). lookchem.com. [Link]

-

5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. (n.d.). ResearchGate. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Pyrimidine Series Intermediates,2-Chloro-5-Methylpyrimidine,5-Bromo-2-chloropyrimidine Manufacturers and Suppliers in China [custchemvip.com]

- 3. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]

- 4. 861383-73-5|5-Bromo-4-chloro-2-methylpyrimidine|BLD Pharm [bldpharm.com]

- 5. 5-Bromo-4-chloro-2-methylpyrimidine | 861383-73-5 [sigmaaldrich.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 5-Bromo-4-chloro-2-methylpyrimidine: Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5-Bromo-4-chloro-2-methylpyrimidine. We will delve into its fundamental properties, synthesis, analytical characterization, and critical applications as a versatile building block in modern medicinal chemistry.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

5-Bromo-4-chloro-2-methylpyrimidine is a highly functionalized heterocyclic compound. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The strategic placement of a methyl group at the 2-position, a chloro group at the 4-position, and a bromo group at the 5-position provides chemists with multiple reactive sites for precise, sequential chemical modifications.[2] This multi-functional nature makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors.[1][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical data for 5-Bromo-4-chloro-2-methylpyrimidine are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 207.46 g/mol | [4] |

| Molecular Formula | C₅H₄BrClN₂ | [4][5] |

| CAS Number | 861383-73-5 | [4] |

| IUPAC Name | 5-bromo-4-chloro-2-methylpyrimidine | [5] |

| Physical Form | Yellow to dark red-brown solid or semi-solid | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | |

| InChI Key | TXPSNWJFOBWSCB-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

The synthesis of functionalized pyrimidines often involves building the ring and then performing subsequent substitutions. A plausible and common strategy for synthesizing 5-Bromo-4-chloro-2-methylpyrimidine involves the electrophilic bromination of a 4-chloro-2-methylpyrimidine precursor.

Causality Behind the Synthesis: The pyrimidine ring, while aromatic, can be susceptible to electrophilic substitution, particularly when activated. The choice of brominating agent and reaction conditions is critical to achieve selective bromination at the C5 position without unwanted side reactions. The chloro- and methyl- substituents influence the electron density of the ring, directing the electrophile.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative methodology based on established pyrimidine chemistry principles.[6]

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-chloro-2-methylpyrimidine (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

-

Cooling: Cool the solution to 0-5°C using an ice bath to control the exothermicity of the reaction.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 10°C. The use of NBS is often preferred over liquid bromine for its ease of handling and milder reaction profile.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final 5-Bromo-4-chloro-2-methylpyrimidine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Bromo-4-chloro-2-methylpyrimidine.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. While specific analytical data from vendors may be limited, the expected outcomes from standard techniques can be reliably predicted based on the molecule's structure.

| Technique | Expected Results |

| ¹H NMR | Two signals are expected: a singlet around δ 2.5-2.8 ppm corresponding to the methyl (-CH₃) protons and a singlet around δ 8.5-8.8 ppm for the single aromatic proton at the C6 position. |

| ¹³C NMR | Five distinct signals are expected in the broadband-decoupled spectrum, corresponding to the five unique carbon atoms in the molecule. |

| Mass Spec (MS) | The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The monoisotopic mass is 205.92464 Da.[5][7] |

| HPLC | A single major peak under appropriate chromatographic conditions would indicate high purity. |

Applications in Drug Discovery: A Versatile Synthetic Hub

The true utility of 5-Bromo-4-chloro-2-methylpyrimidine lies in its role as a versatile intermediate for creating diverse libraries of compounds.[2][8] The differential reactivity of the C-Cl and C-Br bonds is the key to its strategic value.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4 position is highly activated and readily undergoes SₙAr reactions with a wide range of nucleophiles (amines, alcohols, thiols).

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an excellent handle for Pd-catalyzed reactions like Suzuki-Miyaura (to form C-C bonds) or Buchwald-Hartwig amination (to form C-N bonds).[1][3]

This orthogonal reactivity allows for a programmed, stepwise elaboration of the pyrimidine core to build complex, drug-like molecules.

Logical Workflow: Sequential Functionalization

Caption: Sequential functionalization of the pyrimidine core via SₙAr and Suzuki coupling.

This two-step process, starting with the more reactive C4-Cl bond and followed by the C5-Br bond, is a cornerstone of library synthesis in modern drug discovery, enabling the rapid exploration of chemical space around the pyrimidine scaffold.

Safety and Handling

As with any laboratory chemical, proper safety protocols are mandatory. 5-Bromo-4-chloro-2-methylpyrimidine is classified as a hazardous substance.

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

Conclusion

5-Bromo-4-chloro-2-methylpyrimidine is more than just a chemical with a specific molecular weight; it is a strategic tool for innovation. Its well-defined physicochemical properties and, more importantly, its capacity for controlled, sequential functionalization make it a high-value building block for researchers in medicinal chemistry and organic synthesis. A comprehensive understanding of its synthesis, characterization, and reactivity empowers scientists to efficiently construct novel molecular entities in the relentless pursuit of new therapeutic agents.

References

-

5-Bromo-2-chloro-4-methylpyrimidine | C5H4BrClN2 | CID 20600736 - PubChem. (n.d.). Retrieved January 4, 2024, from [Link]

-

pyrimidine, 5-bromo-4-chloro- - ChemBK. (2024-04-09). Retrieved January 4, 2024, from [Link]

-

Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.). Retrieved January 4, 2024, from [Link]

-

5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem. (n.d.). Retrieved January 4, 2024, from [Link]

-

5-bromo-2-chloro-4-methylpyrimidine (C5H4BrClN2) - PubChemLite. (n.d.). Retrieved January 4, 2024, from [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(11), 18591–18631. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]

- 5. 5-Bromo-2-chloro-4-methylpyrimidine | C5H4BrClN2 | CID 20600736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. PubChemLite - 5-bromo-2-chloro-4-methylpyrimidine (C5H4BrClN2) [pubchemlite.lcsb.uni.lu]

- 8. innospk.com [innospk.com]

Synthesis of 5-Bromo-4-chloro-2-methylpyrimidine

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-2-methylpyrimidine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of reactive halogen atoms on the pyrimidine core makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] This guide provides a comprehensive, technically-grounded overview of a logical and efficient pathway for the synthesis of 5-Bromo-4-chloro-2-methylpyrimidine, starting from common precursors. The narrative emphasizes the mechanistic rationale behind procedural choices, provides detailed experimental protocols, and addresses critical safety considerations, reflecting the expertise of a senior application scientist.

Strategic Overview: Retrosynthetic Analysis

To devise a robust synthetic strategy, we begin by logically deconstructing the target molecule. The core structure is a 2-methylpyrimidine ring substituted with a chlorine atom at C4 and a bromine atom at C5. The chloro-substituent is best installed by converting a hydroxyl group using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The bromo-substituent can be introduced via electrophilic aromatic substitution. This leads to a key intermediate: 2-methylpyrimidine-4,6-diol. This precursor can be synthesized through a classical condensation reaction.

The overall retrosynthetic pathway is outlined below.

Caption: Retrosynthetic analysis of 5-Bromo-4-chloro-2-methylpyrimidine.

Part I: Synthesis of the Pyrimidine Core: 2-Methylpyrimidine-4,6-diol

The foundational step is the construction of the pyrimidine ring. This is efficiently achieved via the condensation of an amidine with a β-dicarbonyl compound. For our target, the reaction between acetamidinium chloride and diethyl malonate in the presence of a strong base provides the required 2-methylpyrimidine-4,6-diol core.[3]

Mechanism and Rationale: The reaction proceeds through a base-mediated condensation. Sodium methoxide serves as the base, deprotonating the diethyl malonate to form a nucleophilic enolate. This enolate attacks the electrophilic carbon of the acetamidinium ion. Subsequent intramolecular cyclization and elimination of ethanol molecules yield the stable aromatic diol. The choice of sodium methoxide and methanol as the solvent system is standard for this type of Claisen-like condensation, driving the reaction towards the desired product.[4]

Experimental Protocol: Synthesis of 2-Methylpyrimidine-4,6-diol

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| Diethyl Malonate | 1.0 | 160.17 | 16.0 g |

| Acetamidinium Chloride | 1.0 | 94.54 | 9.45 g |

| Sodium Methoxide | 3.4 | 54.02 | 18.4 g |

| Methanol | - | - | 150 mL |

| Water | - | - | 50 mL |

| 4M Hydrochloric Acid | - | - | As needed |

Procedure:

-

To a 500 mL three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add 150 mL of methanol.

-

Cool the flask in an ice bath and slowly add sodium methoxide (18.4 g, 0.34 mol) with stirring until fully dissolved.[4]

-

To the cooled solution, add diethyl malonate (16.0 g, 0.1 mol) followed by acetamidinium chloride (9.45 g, 0.1 mol).[4]

-

Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C). Stir for 4-5 hours. The solution will become a creamy white suspension.

-

Upon reaction completion (monitored by TLC), remove the methanol via distillation under reduced pressure.

-

Dissolve the resulting residue in 50 mL of water. Adjust the pH to 1-2 with 4M hydrochloric acid. A white solid will precipitate.

-

Cool the mixture to 0 °C and stir for 3-5 hours to complete crystallization.

-

Collect the solid by suction filtration, wash sequentially with ice-cold water and ice-cold methanol, and dry under vacuum to yield 2-methylpyrimidine-4,6-diol as a white solid. An expected yield is approximately 86%.[4]

Part II: The Halogenation Strategy: A Mechanistic Discussion

With the pyrimidine core in hand, the next phase involves two distinct halogenation reactions: bromination and chlorination. The sequence of these steps is critical for a successful synthesis.

-

Route A: Chlorination then Bromination: Convert the diol to 4,6-dichloro-2-methylpyrimidine, followed by electrophilic bromination at C5.

-

Route B: Bromination then Chlorination: Introduce the bromine at C5 of the diol, followed by conversion of the two hydroxyl groups to chlorides.

The pyrimidine ring is inherently electron-deficient, making electrophilic substitution challenging.[5] However, the hydroxyl groups at C4 and C6 are powerful activating, ortho-, para-directing groups. Their presence significantly increases the electron density at the C5 position, making it susceptible to electrophilic attack. Conversely, chloro-substituents are deactivating. Therefore, attempting bromination after chlorination would be significantly more difficult.

Part III: Recommended Synthetic Pathway

This section details the step-by-step execution of the preferred synthetic route (Route B).

Caption: Recommended forward synthesis workflow.

Step A: Electrophilic Bromination of 2-Methylpyrimidine-4,6-diol

Mechanism and Rationale: This step employs an electrophilic aromatic substitution mechanism.[6] N-Bromosuccinimide (NBS) is chosen as the brominating agent. It is a reliable source of electrophilic bromine (Br⁺) and is safer and easier to handle than liquid bromine. The electron-donating hydroxyl groups activate the C5 position, which attacks the electrophilic bromine. A subsequent deprotonation restores aromaticity, yielding the 5-bromo derivative.[7]

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyrimidine-4,6-diol

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2-Methylpyrimidine-4,6-diol | 1.0 | 126.11 | 12.6 g |

| N-Bromosuccinimide (NBS) | 1.0 | 177.98 | 18.2 g |

| Acetonitrile (MeCN) | - | - | 200 mL |

Procedure:

-

In a 500 mL round-bottom flask, suspend 2-methylpyrimidine-4,6-diol (12.6 g, 0.1 mol) in 200 mL of acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (18.2 g, 0.1 mol) portion-wise over 30 minutes, maintaining the temperature at 0 °C.[6]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding 100 mL of water.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solution under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel to afford pure 5-bromo-2-methylpyrimidine-4,6-diol.

Step B: Dichlorination of 5-Bromo-2-methylpyrimidine-4,6-diol

Mechanism and Rationale: The conversion of the diol to the dichloride is a critical step, accomplished using phosphorus oxychloride (POCl₃).[8] POCl₃ serves as both the chlorinating agent and often as the solvent. The reaction proceeds via the conversion of the keto-enol tautomers of the diol into their chloroaromatic counterparts.[8] The addition of a tertiary amine base, such as pyridine, can facilitate the reaction.[9] Modern solvent-free methods using equimolar POCl₃ in sealed reactors have been developed to enhance safety and simplify the work-up.[9]

Experimental Protocol:

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 5-Bromo-2-methylpyrimidine-4,6-diol | 1.0 | 205.01 | 20.5 g |

| Phosphorus Oxychloride (POCl₃) | 2.0 | 153.33 | 30.6 g |

| Pyridine | 1.0 | 79.10 | 7.9 g |

Procedure:

-

CRITICAL SAFETY NOTE: This procedure must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.[8]

-

To a 150 mL Teflon-lined stainless steel reactor, add 5-bromo-2-methylpyrimidine-4,6-diol (20.5 g, 0.1 mol), phosphorus oxychloride (30.6 g, 0.2 mol), and pyridine (7.9 g, 0.1 mol).[9]

-

Seal the reactor and heat the reaction mixture to 160 °C for 2 hours.[9]

-

After cooling the reactor to room temperature, carefully open it in the fume hood.

-

Slowly and carefully quench the reaction contents by pouring them onto crushed ice (~200 g) with vigorous stirring. This is a highly exothermic step.

-

Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate (Na₂CO₃) solution.

-

The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-Bromo-4-chloro-2-methylpyrimidine.

Characterization of 5-Bromo-4-chloro-2-methylpyrimidine

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group protons and a singlet for the C6-H proton. Representative shifts for a similar compound, 5-bromo-2-chloro-4-methoxypyrimidine, show the pyrimidine proton at 8.34 ppm and the methyl group in the aliphatic region.[10]

-

¹³C NMR: The spectrum will show distinct signals for each of the five carbon atoms in the molecule. The carbons attached to halogens and nitrogens will be the most downfield.[10]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[11]

| Property | Value |

| CAS Number | 10099-77-1 |

| Molecular Formula | C₅H₄BrClN₂ |

| Molecular Weight | 207.45 g/mol [12] |

| Appearance | Solid[13] |

Safety and Handling

-

Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, producing toxic gases like hydrogen chloride.[8] Always handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Never add water directly to POCl₃. Quenching should always be done by adding the POCl₃ mixture to ice/water slowly.

-

N-Bromosuccinimide (NBS): An irritant. Avoid inhalation and contact with skin and eyes.

-

Halogenated Pyrimidines: These compounds are generally considered harmful if swallowed and can cause skin and eye irritation.[12] Handle with care.

Conclusion

The synthesis of 5-Bromo-4-chloro-2-methylpyrimidine is a multi-step process that can be executed efficiently through a logical sequence of reactions. The presented pathway, involving the initial formation of the 2-methylpyrimidine-4,6-diol core, followed by a mechanistically favored sequence of electrophilic bromination and subsequent dichlorination, provides a robust and reliable route to this valuable synthetic intermediate. Adherence to the detailed protocols and strict observance of safety measures are paramount for the successful and safe execution of this synthesis in a research and development setting.

References

[8] BenchChem. (n.d.). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Retrieved from BenchChem website. [14] Guidechem. (n.d.). What is 5-Bromo-2-chloro-4-methylpyrimidine and its applications?. Retrieved from Guidechem website. [9] Sun, Z., et al. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. [1] BenchChem. (n.d.). An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications. Retrieved from BenchChem website. [6] National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. BenchChem. (n.d.). Application Notes and Protocols for the Bromination of Pyrimidine Rings. Retrieved from BenchChem website. [15] ChemBK. (2024). pyrimidine, 5-bromo-4-chloro-. Retrieved from ChemBK website. [16] ChemicalBook. (n.d.). 5-Bromo-2-chloro-4-methylpyrimidine(633328-95-7) 1H NMR spectrum. Retrieved from ChemicalBook website. [17] BenchChem. (n.d.). Scaling up the synthesis of 5,6-Dichloropyrimidine-2,4-diol. Retrieved from BenchChem website. [3] TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Retrieved from TSI Journals website. [12] National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloro-4-methylpyrimidine. PubChem. Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [10] BenchChem. (n.d.). A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives. Retrieved from BenchChem website. [18] ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [11] BenchChem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Retrieved from BenchChem website. [19] Google Patents. (n.d.). US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine. [20] BenchChem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from BenchChem website. [21] PrepChem.com. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. [22] Bayville Chemical. (n.d.). 4,6-Dihydroxy-2-methylpyrimidine. [13] Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methylpyrimidine. [23] Sigma-Aldrich. (n.d.). 5-BROMO-4-CHLORO-2-METHYLTHIOPYRIMIDINE AldrichCPR. [24] ResearchGate. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method. [25] ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine. [7] Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Journal of Science and Technique. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. [26] Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. [4] Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. [27] Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. [28] Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [29] Khan Academy. (n.d.). Selectivity of Bromination vs Chlorination. [30] Guidechem. (n.d.). How to Prepare 5-Amino-4,6-dichloro-2-methylpyrimidine?. Retrieved from Guidechem website. [31] National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [32] PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [33] YouTube. (2019). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry. [34] YouTube. (2025). Why is Bromination More Selective than Chlorination? | Organic Chemistry. [35] Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. [36] Allan Chemical Corporation. (n.d.). Lead Nitrate | ACS, Tech Grade. Sigma-Aldrich. (n.d.). Lead(II) nitrate 99.999 trace metals 10099-74-8. [37] Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [38] YouTube. (2018). 10.2 Free Radical Chlorination vs Bromination. [39] LookChem. (n.d.). CAS No.10099-59-9,LANTHANUM NITRATE 0 1 MOL/L Suppliers,MSDS download. [40] Thermo Fisher Scientific. (n.d.). CAS RN | 10099-58-8. [41] Santa Cruz Biotechnology. (n.d.). Lanthanum nitrate solution | CAS 10099-59-9.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. innospk.com [innospk.com]

- 3. tsijournals.com [tsijournals.com]

- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-Bromo-2-chloro-4-methylpyrimidine | C5H4BrClN2 | CID 20600736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Bromo-2-chloro-4-methylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]

- 14. guidechem.com [guidechem.com]

- 15. chembk.com [chembk.com]

- 16. 5-Bromo-2-chloro-4-methylpyrimidine(633328-95-7) 1H NMR spectrum [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. prepchem.com [prepchem.com]

- 22. 4,6-Dihydroxy-2-methylpyrimidine [bayvillechemical.net]

- 23. 5-BROMO-4-CHLORO-2-METHYLTHIOPYRIMIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 26. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 27. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Khan Academy [khanacademy.org]

- 30. Page loading... [wap.guidechem.com]

- 31. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. youtube.com [youtube.com]

- 34. m.youtube.com [m.youtube.com]

- 35. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 36. Lead Nitrate | ACS, Tech Grade – Reliable U.S. Supplier [allanchem.com]

- 37. masterorganicchemistry.com [masterorganicchemistry.com]

- 38. m.youtube.com [m.youtube.com]

- 39. lookchem.com [lookchem.com]

- 40. Cas Landing [thermofisher.com]

- 41. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-4-chloro-2-methylpyrimidine

This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-4-chloro-2-methylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes known physicochemical properties with actionable protocols for solubility determination, ensuring a foundation of scientific integrity and practical application.

Introduction: The Significance of 5-Bromo-4-chloro-2-methylpyrimidine

5-Bromo-4-chloro-2-methylpyrimidine is a halogenated pyrimidine derivative with significant potential as a building block in organic synthesis.[1] Its utility stems from the differential reactivity of the chloro and bromo substituents, allowing for selective functionalization in the development of novel bioactive molecules. Understanding the solubility of this compound is paramount for its effective use in various synthetic applications, influencing reaction kinetics, purification strategies, and formulation development. This guide aims to provide a thorough understanding of its solubility profile, even in the absence of extensive published data, by detailing its physicochemical properties and providing robust methodologies for its empirical determination.

Physicochemical Properties of 5-Bromo-4-chloro-2-methylpyrimidine

A comprehensive understanding of a compound's physicochemical properties is the cornerstone of predicting and experimentally determining its solubility. The following table summarizes the available data for 5-bromo-4-chloro-2-methylpyrimidine.

| Property | Value | Source |

| CAS Number | 861383-73-5 | [2][3] |

| Molecular Formula | C₅H₄BrClN₂ | [2][3] |

| Molecular Weight | 207.46 g/mol | [2][3] |

| Physical Form | Yellow to dark red to red-brown Semi-Solid or Solid or liquid | |

| Purity | 97% | [3] |

| Boiling Point (Predicted) | 241.8 ± 20.0 °C at 760 mmHg | |

| Density (Predicted) | 1.724 ± 0.06 g/cm³ | |

| Flash Point (Predicted) | 100.1 ± 21.8 °C | |

| InChI Key | TXPSNWJFOBWSCB-UHFFFAOYSA-N |

It is important to note that some of the available data, particularly for thermal properties, are predicted and should be confirmed experimentally. The polarity of the molecule, influenced by the electronegative halogen atoms, suggests moderate to high polarity, which in turn will influence its solubility in various solvents.[4]

Principles of Solubility for Halogenated Pyrimidines

The solubility of 5-bromo-4-chloro-2-methylpyrimidine is governed by the interplay of its chemical structure and the properties of the solvent. Key factors include:

-

Polarity : The presence of two nitrogen atoms in the pyrimidine ring and two halogen substituents makes the molecule polar. Therefore, it is expected to have better solubility in polar solvents.

-

Hydrogen Bonding : The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. Solvents that can act as hydrogen bond donors (e.g., alcohols, water) may exhibit enhanced solubility.

-

"Like Dissolves Like" : This principle suggests that the compound will be more soluble in solvents with similar polarity. A systematic screening of solvents across a range of polarities is recommended.

-

Temperature : Generally, solubility of solid compounds in liquid solvents increases with temperature. The extent of this increase is dependent on the enthalpy of dissolution.

Experimental Determination of Solubility

Given the limited availability of public data, experimental determination is crucial. The following section provides a detailed workflow and protocol for accurately measuring the solubility of 5-bromo-4-chloro-2-methylpyrimidine.

Workflow for Solubility Determination

The following diagram outlines a systematic approach to determining the solubility of the target compound.

Caption: A generalized workflow for determining the solubility of 5-bromo-4-chloro-2-methylpyrimidine.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility.[5]

Objective: To determine the saturation solubility of 5-bromo-4-chloro-2-methylpyrimidine in a given solvent at a controlled temperature.

Materials:

-

5-Bromo-4-chloro-2-methylpyrimidine (purity >97%)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, dichloromethane, dimethylformamide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-bromo-4-chloro-2-methylpyrimidine to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Sample Analysis:

-

Prepare a series of standard solutions of 5-bromo-4-chloro-2-methylpyrimidine of known concentrations.

-

Analyze the filtered sample and the standard solutions using a validated HPLC-UV or LC-MS method.

-

Construct a calibration curve from the standard solutions.

-

-

Calculation:

-

Determine the concentration of 5-bromo-4-chloro-2-methylpyrimidine in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

Safety and Handling

5-Bromo-4-chloro-2-methylpyrimidine is classified as harmful and an irritant.[6] Appropriate safety precautions must be taken during handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[2][7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][7] Use only outdoors or in a well-ventilated area.[2][7] Do not eat, drink, or smoke when using this product.[2]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[2] Store locked up under an inert atmosphere at 2-8°C.[8]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2]

First Aid Measures:

-

If Swallowed: Get medical help.[2]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Conclusion

While direct, published solubility data for 5-bromo-4-chloro-2-methylpyrimidine is scarce, this guide provides a robust framework for its determination. By understanding its physicochemical properties and employing systematic experimental protocols, researchers can accurately characterize its solubility profile. This essential data will facilitate the optimization of reaction conditions, purification processes, and the overall advancement of research and development projects utilizing this versatile chemical intermediate.

References

-

5-Bromo-2-chloro-4-methylpyrimidine | C5H4BrClN2 | CID 20600736 - PubChem. Available at: [Link]

-

pyrimidine, 5-bromo-4-chloro- - ChemBK. Available at: [Link]

-

5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078 - PubChem. Available at: [Link]

-

Cas 59549-51-8,5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE | lookchem. Available at: [Link]

-

Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed. Available at: [Link]

-

High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. Available at: [Link]

-

5-BROMO-4-CHLORO-N-CYCLOPENTYL-2-PYRIMIDINAMINE - precisionFDA. Available at: [Link]

-

5-BROMO-4-CHLORO-2-METHYLPYRIMIDINE [P78613] - ChemUniverse. Available at: [Link]

-

5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem. Available at: [Link]

-

(PDF) Analytical methods for the determination of halogens in bioanalytical sciences: A review. Available at: [Link]

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem. Available at: [Link]

-

Request A Quote - ChemUniverse. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. CAS 633328-95-7: 5-Bromo-2-chloro-4-methylpyrimidine [cymitquimica.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. 5-Bromo-2-chloro-4-methylpyrimidine | C5H4BrClN2 | CID 20600736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 5-BROMO-4-CHLORO-6-METHYLPYRIMIDINE CAS#: 3438-55-9 [m.chemicalbook.com]

Spectroscopic Data for 5-Bromo-4-chloro-2-methylpyrimidine: An In-depth Technical Guide

Introduction: The Strategic Importance of 5-Bromo-4-chloro-2-methylpyrimidine in Modern Drug Discovery

5-Bromo-4-chloro-2-methylpyrimidine is a halogenated pyrimidine derivative of significant interest to the pharmaceutical and agrochemical industries. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous nucleobases, uracil and thymine.[1][2][3][4] The strategic placement of bromo, chloro, and methyl groups on this pyrimidine core provides multiple reactive sites for synthetic diversification, making it a versatile building block for the synthesis of complex, biologically active molecules.[1]

The bromine atom at the 5-position is particularly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, enabling the facile incorporation of various nucleophiles, including amines, alcohols, and thiols. The methyl group at the 2-position can also be functionalized, further expanding the accessible chemical space. This multi-faceted reactivity profile makes 5-Bromo-4-chloro-2-methylpyrimidine a highly valuable starting material for the generation of compound libraries in the hit-to-lead and lead optimization phases of drug discovery. Pyrimidine derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][5]

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-4-chloro-2-methylpyrimidine, offering researchers, scientists, and drug development professionals a foundational understanding of its structural characteristics. In the absence of readily available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide reliable predictions for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Furthermore, standardized experimental protocols for acquiring these spectra are detailed to facilitate practical laboratory work.

Molecular Structure and Key Features

The structural attributes of 5-Bromo-4-chloro-2-methylpyrimidine are pivotal to understanding its spectroscopic signature. The pyrimidine ring is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents significantly influences the electron density distribution within the ring, which in turn dictates the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Figure 2. General workflow for NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 |

| ~160 | C4 |

| ~158 | C6 |

| ~115 | C5 |

| ~25 | -CH₃ |

Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum of 5-Bromo-4-chloro-2-methylpyrimidine is predicted to show five distinct signals, corresponding to the five carbon atoms in the molecule.

-

C2, C4, and C6: These carbon atoms are directly bonded to electronegative nitrogen atoms, and C4 is also bonded to a chlorine atom. Consequently, they are expected to be the most deshielded and appear in the downfield region of the spectrum. Their predicted chemical shifts are approximately δ 165 ppm (C2) , δ 160 ppm (C4) , and δ 158 ppm (C6) . The precise assignment would require 2D NMR experiments such as HMBC.

-

C5: The carbon atom bearing the bromine atom is predicted to resonate at a higher field compared to the other ring carbons, at approximately δ 115 ppm . While bromine is electronegative, the "heavy atom effect" can lead to a more upfield chemical shift than might be expected based solely on electronegativity.

-

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, with a predicted chemical shift of around δ 25 ppm .

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum generally follows a similar sample preparation procedure as for ¹H NMR.

-

Instrumentation: The same NMR spectrometer used for ¹H NMR can be used.

-

Data Acquisition Parameters: A proton-decoupled pulse sequence is typically employed.

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024-4096 or more, as the natural abundance of ¹³C is low.

-

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 206/208/210 | [M]⁺ (Molecular Ion Peak Cluster) |

| 171/173 | [M - Cl]⁺ |

| 127/129 | [M - Br]⁺ |

Interpretation and Rationale

The mass spectrum of 5-Bromo-4-chloro-2-methylpyrimidine will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear as a cluster of peaks at m/z 206, 208, and 210 . The relative intensities of these peaks will be indicative of the isotopic abundances of bromine and chlorine. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion is likely to involve the loss of the halogen substituents.

-

Loss of a chlorine radical would result in a fragment ion cluster at m/z 171/173 .

-

Loss of a bromine radical would lead to a fragment ion cluster at m/z 127/129 .

-

Experimental Protocol for Mass Spectrometry Data Acquisition

A general protocol for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture thereof. The choice of solvent will depend on the ionization technique.

-

Ionization Method:

-